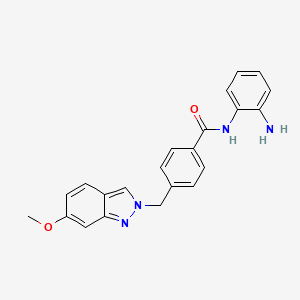
n-(2-Aminophenyl)-4-((6-methoxy-2h-indazol-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Aminophenyl)-4-((6-methoxy-2h-indazol-2-yl)methyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Aminophenyl)-4-((6-methoxy-2h-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: Starting from a suitable precursor, the indazole core can be synthesized through cyclization reactions.
Methoxylation: Introduction of the methoxy group at the 6-position of the indazole ring.
Amidation: Coupling of the indazole derivative with 2-aminophenyl benzamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
n-(2-Aminophenyl)-4-((6-methoxy-2h-indazol-2-yl)methyl)benzamide:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or infections.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with DNA/RNA: Affect gene expression or replication.
Modulate Receptor Activity: Act as agonists or antagonists at various receptors.
Comparison with Similar Compounds
Similar Compounds
n-(2-Aminophenyl)benzamide: Lacks the indazole moiety.
4-((6-Methoxy-2h-indazol-2-yl)methyl)benzamide: Lacks the aminophenyl group.
Uniqueness
The unique combination of the indazole and aminophenyl groups in n-(2-Aminophenyl)-4-((6-methoxy-2h-indazol-2-yl)methyl)benzamide might confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
CAS No. |
920315-18-0 |
|---|---|
Molecular Formula |
C22H20N4O2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(6-methoxyindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O2/c1-28-18-11-10-17-14-26(25-21(17)12-18)13-15-6-8-16(9-7-15)22(27)24-20-5-3-2-4-19(20)23/h2-12,14H,13,23H2,1H3,(H,24,27) |
InChI Key |
JBINPCXLYQVNGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NN(C=C2C=C1)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


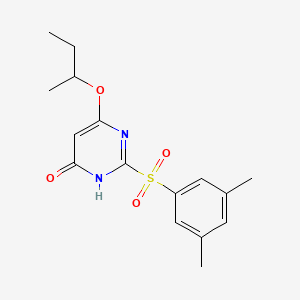
![3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B15215652.png)
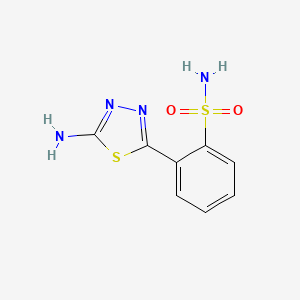
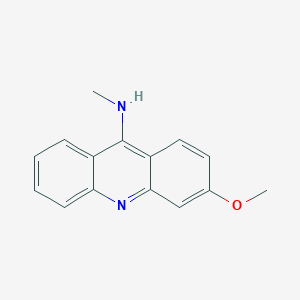
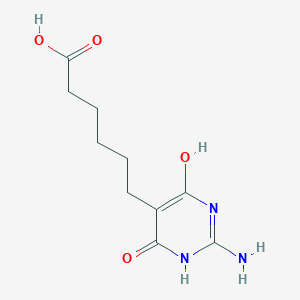

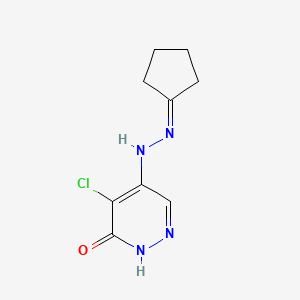
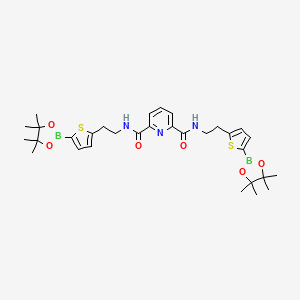
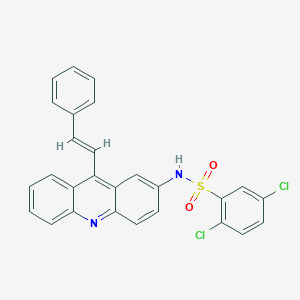
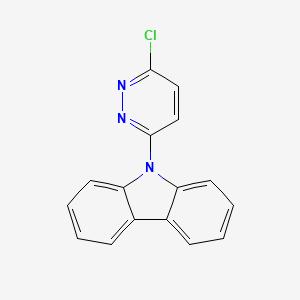

![4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol](/img/structure/B15215736.png)
![1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]-](/img/structure/B15215743.png)

